![molecular formula C16H12ClNO4 B2909961 methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-37-3](/img/structure/B2909961.png)
methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (MCEPC) is a synthetic compound that has recently been studied for its potential applications in scientific research and drug development. MCEPC is a member of the chromeno[2,3-b]pyridine-3-carboxylate family of compounds, which has been studied for its potential to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). MCEPC is an important compound due to its potential to be used in drug development and scientific research.
Mechanism of Action
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). This compound is believed to bind to the active site of the enzymes, preventing them from catalyzing their reactions. This inhibition of enzyme activity can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, this compound has been studied for its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). Inhibition of these enzymes can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The primary advantage of using methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in laboratory experiments is its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). This inhibition can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively. The primary limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro, and further research is needed to determine its safety in vivo.
Future Directions
The potential applications of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in scientific research and drug development are numerous. Future research should focus on further elucidating the mechanism of action of this compound, as well as its potential toxicity. In addition, further research should be conducted to investigate the potential therapeutic uses of this compound, such as its potential anti-inflammatory, anti-cancer, and anti-fungal properties. Moreover, studies should be conducted to investigate the potential synergistic effects of this compound when combined with other compounds. Finally, further research should be conducted to investigate the potential applications of this compound in drug development.
Synthesis Methods
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a reaction vessel at a temperature of about 110°C for about 1 hour. The reaction yields this compound as the desired product, which can then be isolated and purified.
Scientific Research Applications
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential applications in scientific research, particularly in the area of drug development. This compound has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. In addition, this compound has been studied as a potential inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides. This compound has also been studied for its potential to inhibit the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids.
properties
IUPAC Name |
methyl 7-chloro-2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJUKWSUBMAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2909879.png)
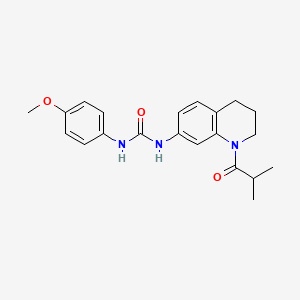
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)
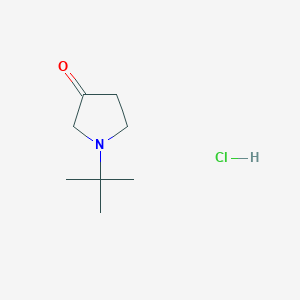
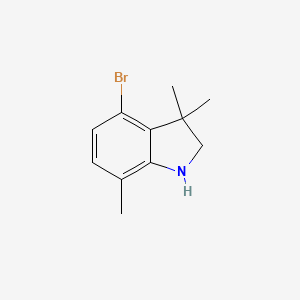
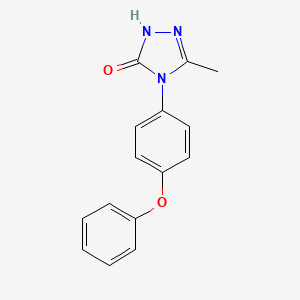
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2909892.png)
![6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2909893.png)
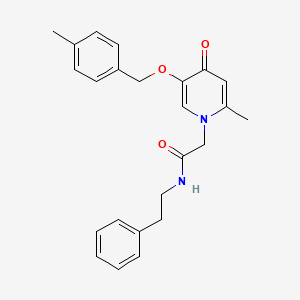


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2909899.png)
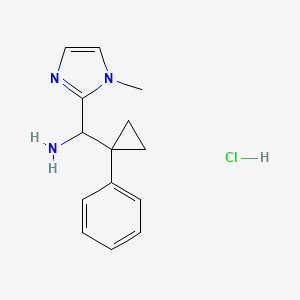
![3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2909901.png)